molecular formula C8H5BrN2O B1280143 6-Bromo-1,8-naphthyridin-2-ol CAS No. 72754-05-3

6-Bromo-1,8-naphthyridin-2-ol

Cat. No. B1280143
CAS RN: 72754-05-3
M. Wt: 225.04 g/mol
InChI Key: BCEWGGGNOQNYKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 6-Bromo-1,8-naphthyridin-2-ol, has been a subject of interest in recent years . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The empirical formula of 6-Bromo-1,8-naphthyridin-2-ol is C8H5BrN2O . Its molecular weight is 225.04 .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures . In one method, trisubstituted 2-amino-1,8-naphthyridines were constructed in moderate to high yield via a multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Bromo-1,8-naphthyridin-2-ol: serves as a versatile building block in the synthesis of various heterocyclic compounds . These compounds are crucial in the development of new pharmaceuticals due to their complex structures and potential biological activities.

Development of Medicinal Chemistry

The compound is used in medicinal chemistry for the synthesis of molecules with potential therapeutic effects. It’s particularly valuable in creating compounds that target bacterial infections, as seen with drugs that contain the 1,8-naphthyridine core .

Material Science Applications

In material science, 6-Bromo-1,8-naphthyridin-2-ol is utilized for the development of advanced materials, such as components in light-emitting diodes (LEDs) and dye-sensitized solar cells . Its unique properties contribute to the efficiency and performance of these devices.

Ligand Synthesis for Metal Catalysis

This compound is also important in synthesizing ligands for metal catalysis. These ligands can bind to metals, facilitating various catalytic reactions that are essential in industrial processes and organic synthesis .

Molecular Sensors

Due to its structural features, 6-Bromo-1,8-naphthyridin-2-ol can be used to create molecular sensors. These sensors can detect specific molecules or ions, making them useful in environmental monitoring and diagnostics .

Self-Assembly Host-Guest Systems

The compound finds application in the creation of self-assembly host-guest systems. These systems have implications in nanotechnology, where they can be used to construct nanoscale devices and materials .

Safety And Hazards

6-Bromo-1,8-naphthyridin-2-ol is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements of H302, H315, H318, and H335 . Precautionary statements include P261, P264, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 . The target organs are the respiratory system .

properties

IUPAC Name

6-bromo-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEWGGGNOQNYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NC=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501168
Record name 6-Bromo-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,8-naphthyridin-2-ol

CAS RN

72754-05-3
Record name 6-Bromo-1,8-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72754-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (E)-tert-butyl 3-(2-amino-5-bromopyridin-3-yl)acrylate (2.5 g, 8.35 mmol) in anhydrous methanol (50 mL) was treated with sodium methoxide (8.5 mL of a 4.9 M solution, 41.75 mmol). The solution was heated at reflux for 2 h then cooled to room temperature. The mixture was cooled in an ice-H2O bath and treated with H2O (100 mL) under rapid stirring to give a precipitate. The solid was filtered and washed with H2O (20 mL). The filtrate was neutralized with 1 M HCl(aq) to form a precipitate. The solid was filtered and washed with H2O (20 mL). The solids were combined and dried under reduced pressure to give an off-white solid (1.75 g, 93%). 1H NMR (300 MHz, DMSO-d6) δ 8.43 (d, 1H, J=2.5 Hz), 8.06 (d, 1H, J=2.5 Hz), 7.60 (d, 1H, J=9.1 Hz), 6.44 (d, 1H, J=9.1 Hz); ESI MS m/z 225 (100%); 227 (100%)[C8H5N2OBr+H]+
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

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